Triptophenolide

Descripción general

Descripción

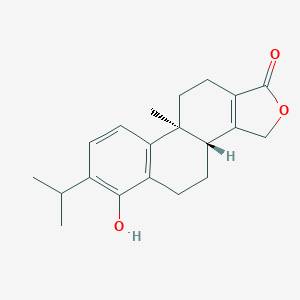

- Pertenece a la clase de diterpenoides y tiene la fórmula química C~20~H~24~O~3~ con un peso molecular de 312.4 g/mol .

- Históricamente, Tripterygium wilfordii se ha utilizado en la medicina tradicional china por sus propiedades antiinflamatorias e inmunosupresoras.

Triptofenólida: .

Métodos De Preparación

- Las rutas sintéticas para la Triptofenólida no están ampliamente documentadas, pero normalmente se obtiene de fuentes naturales.

- Los métodos de producción industrial pueden incluir la extracción de Tripterygium wilfordii o la síntesis química utilizando precursores específicos.

Análisis De Reacciones Químicas

- La Triptofenólida experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones no se especifican explícitamente en la literatura disponible.

- Los principales productos formados durante estas reacciones dependerían de las condiciones de reacción específicas.

Aplicaciones Científicas De Investigación

Activación del Complemento: Aumenta los niveles totales de complemento sérico y disminuye la producción de anticuerpos séricos (IgG) en ratas y ratones.

Actividad Antiandrogénica: La Triptofenólida se ha identificado como un antiandrógeno, inhibiendo tanto los receptores de andrógenos de tipo salvaje como los mutantes.

Mecanismo De Acción

- El mecanismo exacto por el cual la Triptofenólida ejerce sus efectos sigue siendo un área de investigación en curso.

- Probablemente implique la modulación de las respuestas inmunitarias, la activación del complemento y las interacciones con las vías celulares.

Comparación Con Compuestos Similares

- La singularidad de la Triptofenólida radica en su actividad antiandrogénica y sus efectos inmunomoduladores.

- Compuestos similares incluyen otros diterpenoides y productos naturales con propiedades antiinflamatorias.

Recuerde que el potencial completo y los mecanismos de la Triptofenólida aún se están explorando, lo que la convierte en un tema intrigante para futuras investigaciones científicas

Actividad Biológica

Triptophenolide is a bioactive compound derived from Tripterygium wilfordii, a plant traditionally used in Chinese medicine. This diterpenoid exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects. The compound has garnered attention for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and various cancers.

This compound is characterized by its unique diterpene structure. Its mechanism of action involves several pathways, notably the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Cytokines : this compound suppresses the expression of pro-inflammatory cytokines such as IL-2, TNF-α, and COX-2, which are crucial in inflammatory responses .

- Cell Cycle Regulation : It affects cell cycle progression, promoting apoptosis in various cancer cell lines by activating caspases and altering Bcl-2 family protein expressions .

- Androgen Receptor Antagonism : this compound competes with androgen for binding to its receptor, reducing androgen-dependent gene expression, which is significant in prostate cancer treatment .

Anticancer Properties

This compound has demonstrated significant anticancer activity across multiple cancer types. Studies indicate that it effectively inhibits the growth of various cancer cell lines, including:

| Cancer Cell Line | Inhibitory Effect |

|---|---|

| U87-MG | Significant |

| MCF-7 | Moderate |

| HeLa | Significant |

| K562 | Moderate |

Research has shown that this compound induces apoptosis through mitochondrial pathways and the activation of caspases .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit the expression of inflammatory mediators. Clinical studies have confirmed its efficacy in treating conditions like rheumatoid arthritis by reducing inflammation markers such as IL-6 and TNF-α .

Immunosuppressive Activity

This compound has been evaluated for its immunosuppressive effects, making it a candidate for treating autoimmune diseases. It modulates T-cell responses and inhibits lymphocyte proliferation, which is beneficial in conditions like lupus and multiple sclerosis .

Case Studies

- Rheumatoid Arthritis Treatment : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in significant reductions in disease activity scores and inflammatory markers.

- Prostate Cancer : In vitro studies revealed that this compound effectively inhibits the proliferation of prostate cancer cells through androgen receptor antagonism, suggesting potential as a therapeutic agent for hormone-sensitive cancers .

- Systemic Lupus Erythematosus (SLE) : Patients treated with this compound exhibited improved clinical outcomes, including reduced flares and lower levels of autoantibodies.

Pharmacokinetics and Metabolism

Recent studies have focused on the pharmacokinetics of this compound. After administration, it is metabolized primarily in the liver, with metabolites excreted in urine and bile. The metabolic profiling indicates that its bioavailability can be influenced by various factors including formulation and dosage .

Propiedades

IUPAC Name |

(3bR,9bS)-6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3/t17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXIBWGPZSPABK-FXAWDEMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C=C1)[C@]3(CCC4=C([C@@H]3CC2)COC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995809 | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74285-86-2 | |

| Record name | Triptophenolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074285862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.